3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid
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Overview
Description
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is a compound that belongs to the class of bicyclic structures. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds. The bicyclo[2.1.1]hexane framework is particularly interesting due to its strained ring system, which can impart unique chemical and physical properties to the molecules that contain it .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where light is used to drive the reaction. For example, a crossed [2+2] cycloaddition of 1,5-dienes using a mercury lamp has been reported . this method requires special equipment and glassware, making it challenging to scale up.
Industrial Production Methods
In an industrial setting, the synthesis of bicyclo[2.1.1]hexane derivatives can be achieved using more scalable methods. One approach involves the use of Lewis acid-catalyzed formal cycloaddition reactions. This method allows for the efficient construction of the bicyclic ring system from readily available starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The strained ring system can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological systems.
Medicine: Bicyclic structures like this one are often used in drug development due to their ability to interact with biological targets.
Industry: The compound can be used in the production of materials with unique physical properties
Mechanism of Action
The mechanism by which 3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects is largely dependent on its ability to interact with specific molecular targets. The strained ring system can interact with enzymes and receptors in unique ways, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved can vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a para-substituted phenyl isostere.
Bicyclo[2.2.1]heptane: Another bicyclic structure with different ring strain and properties.
Bicyclo[3.1.1]heptane: Similar in structure but with a larger ring system.
Uniqueness
3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylic acid is unique due to its specific ring strain and functional groups. This makes it particularly useful in applications where these properties are advantageous, such as in drug development and materials science .
Properties
Molecular Formula |
C9H12O4 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid |
InChI |
InChI=1S/C9H12O4/c1-13-7(10)6-4-9(8(11)12)2-5(6)3-9/h5-6H,2-4H2,1H3,(H,11,12) |
InChI Key |
YTPUAOGMUBYRKS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(CC1C2)C(=O)O |
Origin of Product |
United States |
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